molecular formula C12H16N2O2 B2482309 1-(2-Aminobenzoyl)piperidin-3-ol CAS No. 926191-46-0

1-(2-Aminobenzoyl)piperidin-3-ol

Cat. No. B2482309
CAS RN: 926191-46-0
M. Wt: 220.272
InChI Key: RQGOENZFMFUZIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-(2-Aminobenzoyl)piperidin-3-ol, often involves multicomponent reactions or catalytic processes that allow for the efficient assembly of the piperidine ring with various functional groups. For example, Sharghi et al. (2017) describe the use of chromium(III)-salen complex nanoparticles on AlPO4 as a heterogeneous and reusable nanocatalyst for the synthesis of highly functionalized piperidines, demonstrating the efficiency of catalytic methods in synthesizing complex piperidine structures (Sharghi et al., 2017).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including 1-(2-Aminobenzoyl)piperidin-3-ol, is characterized by the presence of a piperidine ring, which can adopt various conformations based on its substituents. Studies such as the one conducted by Dega‐Szafran et al. (2017) on the crystal structure of piperidine complexes can provide insights into how substitution patterns influence molecular conformation and intermolecular interactions (Dega‐Szafran et al., 2017).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, reflecting their chemical properties. The reactivity can be influenced by the nature of substituents on the piperidine ring and the adjacent functional groups. For instance, the work by Bauer et al. (1976) on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] showcases the potential reactions piperidine derivatives can undergo, contributing to the development of compounds with central nervous system activity (Bauer et al., 1976).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and behavior in different environments. The work by Thimmegowda et al. (2009) on the crystal structure of a novel bioactive heterocycle provides valuable information on how structural features affect the physical properties of piperidine-based compounds (Thimmegowda et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-(2-Aminobenzoyl)piperidin-3-ol, such as acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar compounds. For example, the synthesis and evaluation of piperidine substituted benzothiazole derivatives by Shafi et al. (2021) highlight the influence of piperidine and its substituents on the chemical behavior and biological activity of the molecules (Shafi et al., 2021).

Scientific Research Applications

Fluorescence Probes in Living Cells

1-(2-Aminobenzoyl)piperidin-3-ol derivatives have been used in the development of reversible fluorescence probes. These probes are based on the reversible redox reaction of similar compounds and have been applied for the cyclic detection of redox cycles in aqueous solutions and living cells, such as HeLa cells, under physiological conditions (Wang, Ni, & Shao, 2016).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

Research has been conducted on synthesizing 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its derivatives, inspired by their potential application as central nervous system agents. These compounds were synthesized through various chemical reactions and evaluated for their biological activities (Bauer et al., 1976).

Biological Evaluation of Piperidine Derivatives

A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, closely related to 1-(2-Aminobenzoyl)piperidin-3-ol, were synthesized and analyzed. These compounds were evaluated for their biological activity against enzymes like butyrylcholinesterase, demonstrating the wide range of biological applications of such compounds (Khalid et al., 2016).

Hydroaminomethylation in Pharmaceutical Synthesis

Compounds related to 1-(2-Aminobenzoyl)piperidin-3-ol have been utilized in hydroaminomethylation reactions, a critical process in synthesizing biologically active compounds. This method has been applied to the preparation of several compounds with potential pharmaceutical applications (Ahmed et al., 2007).

Synthesis of Anti-Tubercular Agents

In the search for new treatments for tuberculosis, derivatives of 1-(2-Aminobenzoyl)piperidin-3-ol, such as the 2,4-diaminoquinazoline series, have been synthesized and evaluated. These compounds showed promising results against Mycobacterium tuberculosis, highlighting their potential in drug discovery for tuberculosis (Odingo et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines, including “1-(2-Aminobenzoyl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

(2-aminophenyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGOENZFMFUZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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